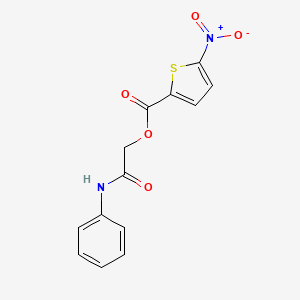
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, also known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor antagonist, inhibiting the activity of dopamine in the brain. This mechanism of action is thought to be responsible for its antipsychotic and antihypertensive effects.
Biochemical and Physiological Effects:
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects on the body. It has been found to reduce blood pressure in animal models, indicating its potential use as an antihypertensive agent. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has also been shown to have antihistaminic effects, reducing the symptoms of allergies in animal models. Additionally, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has been extensively studied for its pharmacological activities, making it a well-characterized compound. However, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has some limitations for use in lab experiments. It has been shown to have low solubility in water, which can limit its use in certain types of experiments. Additionally, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have some toxicity in animal models, which can limit its use in certain types of studies.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases. Another area of interest is its potential use in the treatment of hypertension. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have antihypertensive effects, and further research could explore its potential as a therapeutic agent for this condition. Finally, further research could explore the mechanism of action of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, which is not fully understood, to better understand its pharmacological activities.
Synthesemethoden
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can be synthesized through a multistep reaction process involving the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-methoxyphenylpiperazine in the presence of a base. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological activities, including antihypertensive, antihistaminic, and antipsychotic effects. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13-11-18(15(20)12-14(13)19)26(23,24)22-9-7-21(8-10-22)16-5-3-4-6-17(16)25-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSOAYHFFOXZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)



![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)


![[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467420.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)
![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)
![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)